molecular formula C15H20BFO5 B2507565 Methyl 5-fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate CAS No. 1084953-16-1

Methyl 5-fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Cat. No. B2507565
CAS RN: 1084953-16-1
M. Wt: 310.13
InChI Key: VZJZKGIGBWJTQU-UHFFFAOYSA-N
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Description

“Methyl 5-fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate” is a complex organic compound. It likely contains a benzene ring and a boronic ester group, which are common in many organic compounds and are often used in organic synthesis .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through substitution reactions . For instance, boric acid ester intermediates with benzene rings can be obtained by a three-step substitution reaction .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (^1H NMR), and carbon-13 nuclear magnetic resonance (^13C NMR) spectroscopy, and mass spectrometry . Single crystals of the compounds can be measured by X-ray diffraction for crystallographic and conformational analyses .


Chemical Reactions Analysis

Boric acid compounds are often used in glycol protection, asymmetric synthesis of amino acids, Diels–Alder, and Suzuki coupling reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are as follows: It has a boiling point of 120°C at 228mm, a density of 0.9642 g/mL at 25 °C, and a refractive index of 1.4096 . It is a clear liquid that is colorless to almost colorless and is sensitive to moisture .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of Methyl 5-fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate:

Organic Synthesis

Methyl 5-fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This reaction is crucial for forming carbon-carbon bonds, enabling the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals .

Pharmaceutical Development

In pharmaceutical research, this compound serves as an intermediate in the synthesis of various bioactive molecules . Its boronic ester group is particularly useful in the development of enzyme inhibitors and receptor modulators, which are essential in creating new therapeutic agents .

Material Science

This compound is employed in the development of advanced materials , such as polymers and copolymers. Its unique structure allows for the creation of materials with specific optical and electronic properties, which are valuable in the fields of electronics and photonics .

Chemical Biology

In chemical biology, Methyl 5-fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is used as a fluorescent probe . It can detect various biological molecules, including hydrogen peroxide and saccharides, making it a powerful tool for studying cellular processes and disease mechanisms .

Medicinal Chemistry

This compound is also significant in medicinal chemistry for the design and synthesis of anticancer drugs . Research has shown that boronic acid derivatives can induce apoptosis in cancer cells, making them promising candidates for cancer therapy .

Bioconjugation

In bioconjugation, this compound is utilized to link biomolecules. Its boronic ester group can form reversible covalent bonds with diols, enabling the attachment of various biomolecules to surfaces or other molecules, which is crucial in developing biosensors and diagnostic tools.

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Mechanism of Action

While the specific mechanism of action for this compound is not available, boric acid compounds are often used as enzyme inhibitors or specific ligand drugs . They can be used in the treatment of tumors and microbial infections, and also in the design of anticancer drugs .

Safety and Hazards

The safety and hazards of a similar compound, 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, are as follows: It has hazard statements H226-H319, which means it is flammable and can cause serious eye irritation . Precautionary statements include P210-P305+P351+P338, which advise to keep away from heat/sparks/open flames/hot surfaces and to rinse cautiously with water for several minutes in case of contact with eyes .

Future Directions

Boric acid compounds have potential applications in the field of medicine, particularly in the design of anticancer drugs . They can also be used as fluorescent probes to identify various substances .

properties

IUPAC Name

methyl 5-fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20BFO5/c1-14(2)15(3,4)22-16(21-14)10-8-12(19-5)9(7-11(10)17)13(18)20-6/h7-8H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZJZKGIGBWJTQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)C(=O)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20BFO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-fluoro-2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

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